2,2,2-trifluoro-N-[4-[4-phenyl-7-[(2,2,2-trifluoroacetyl)amino]quinazolin-2-yl]phenyl]acetamide
Overview
Description
2,2,2-Trifluoro-N-[4-[4-phenyl-7-[(2,2,2-trifluoroacetyl)amino]quinazolin-2-yl]phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[4-[4-phenyl-7-[(2,2,2-trifluoroacetyl)amino]quinazolin-2-yl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents like trifluoroacetic anhydride or trifluoromethyl iodide in the presence of a base.
Coupling Reactions: The phenyl rings can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Final Assembly: The final compound is assembled by coupling the quinazoline core with the phenyl rings and trifluoroacetyl groups under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[4-[4-phenyl-7-[(2,2,2-trifluoroacetyl)amino]quinazolin-2-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
2,2,2-Trifluoro-N-[4-[4-phenyl-7-[(2,2,2-trifluoroacetyl)amino]quinazolin-2-yl]phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-[4-phenyl-7-[(2,2,2-trifluoroacetyl)amino]quinazolin-2-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various cellular processes. The trifluoromethyl groups enhance its binding affinity and selectivity, making it a potent inhibitor in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A simpler compound with a trifluoromethyl group attached to a phenyl ring, used as a precursor in organic synthesis.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A compound with two trifluoromethyl groups attached to a bipyridine core, used in coordination chemistry.
Uniqueness
2,2,2-Trifluoro-N-[4-[4-phenyl-7-[(2,2,2-trifluoroacetyl)amino]quinazolin-2-yl]phenyl]acetamide is unique due to its complex structure, which combines a quinazoline core with multiple trifluoromethyl and phenyl groups
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-[4-phenyl-7-[(2,2,2-trifluoroacetyl)amino]quinazolin-2-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F6N4O2/c25-23(26,27)21(35)31-15-8-6-14(7-9-15)20-33-18-12-16(32-22(36)24(28,29)30)10-11-17(18)19(34-20)13-4-2-1-3-5-13/h1-12H,(H,31,35)(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPAYPWZPKPNLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=CC(=C3)NC(=O)C(F)(F)F)C4=CC=C(C=C4)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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